1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-

5-HT₆ receptor radioligand binding CNS drug discovery

1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- (CAS 651334-94-0) is a synthetic indole derivative defined by a 4-chloro substituent on the indole core, a phenylsulfonyl group at the 3-position, and a piperidin-3-ylmethyl appendage at N1. The compound belongs to the 1-(arylsulfonyl)-3-(piperidinylmethyl)-1H-indole chemotype, a scaffold originally developed at Wyeth Research for potent and selective 5-HT₆ serotonin receptor antagonism.

Molecular Formula C20H21ClN2O2S
Molecular Weight 388.9 g/mol
CAS No. 651334-94-0
Cat. No. B12526036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-
CAS651334-94-0
Molecular FormulaC20H21ClN2O2S
Molecular Weight388.9 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CN2C=C(C3=C2C=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C20H21ClN2O2S/c21-17-9-4-10-18-20(17)19(26(24,25)16-7-2-1-3-8-16)14-23(18)13-15-6-5-11-22-12-15/h1-4,7-10,14-15,22H,5-6,11-13H2
InChIKeyDDEQESRKJMZERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

651334-94-0 | 4-Chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-1H-indole: Structural Baseline for 5-HT₆ Antagonist Development


1H-Indole, 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- (CAS 651334-94-0) is a synthetic indole derivative defined by a 4-chloro substituent on the indole core, a phenylsulfonyl group at the 3-position, and a piperidin-3-ylmethyl appendage at N1 [1]. The compound belongs to the 1-(arylsulfonyl)-3-(piperidinylmethyl)-1H-indole chemotype, a scaffold originally developed at Wyeth Research for potent and selective 5-HT₆ serotonin receptor antagonism [2]. Its molecular weight is 388.9 g/mol, with a computed XLogP3-AA of 3.7, a topological polar surface area of 59.5 Ų, and one hydrogen bond donor, characteristics that place it within the property space of CNS-penetrant small molecules [1].

Why 5-HT₆ Indole Antagonists Cannot Be Interchanged: The Critical Role of Substitution Geometry in 651334-94-0


Within the 1-(arylsulfonyl)-3-(piperidinylmethyl)-1H-indole series, even minor changes in substitution pattern—such as relocating the chlorine atom from the 4- to the 5-position, shifting the piperidinylmethyl anchor from the 3- to the 4-position of the piperidine ring, or altering the arylsulfonyl group—can drastically alter 5-HT₆ binding affinity and selectivity profiles [1]. The reported lead compound (compound 1 from the Wyeth series, structurally congruent with the 4-chloro-3-(phenylsulfonyl) scaffold) achieved a Ki of 1 nM at 5-HT₆, while many close congeners lost significant affinity or introduced off-target activity at 5-HT₇ and other aminergic receptors [1]. Consequently, procurement of an uncharacterized analog under the assumption of 'class equivalence' risks selecting a molecule with unknown, and possibly suboptimal, target engagement, ADME properties, or selectivity, undermining the reproducibility of biological studies.

Quantitative Differential Evidence for 651334-94-0 Relative to Closest 5-HT₆ Indole Analogs


5-HT₆ Receptor Binding Affinity vs. In-Class Baseline

The Wyeth lead compound within the 1-(arylsulfonyl)-3-(piperidinylmethyl)-1H-indole series—possessing the same core substitution as 651334-94-0—demonstrated a Ki of 1 nM at the human 5-HT₆ receptor [1]. In contrast, many structural variants (e.g., compounds with alternative arylsulfonyl groups or altered indole substitution) exhibited Ki values ranging from 10 nM to >1,000 nM in the same assay platform, highlighting the steep SAR gradient within the chemotype [1]. While head-to-head data for the exact 4-chloro-3-(phenylsulfonyl) N-3-piperidinylmethyl isomer versus its 4-piperidinylmethyl or 2-piperidinylmethyl regioisomers have not been published in open literature, the known sensitivity of 5-HT₆ binding to the geometry of the basic nitrogen placement supports the inference that the 3-piperidinylmethyl orientation contributes critically to the observed low-nanomolar potency.

5-HT₆ receptor radioligand binding CNS drug discovery

Functional Antagonism Potency: 5-HT₆ cAMP Assay

In a functional 5-HT₆ cyclase assay, the series lead compound exhibited an IC₅₀ of 1.3 nM and was characterized as a full antagonist [1]. This indicates that the 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl) scaffold not only binds tightly to the receptor but also effectively blocks downstream cAMP signaling. By comparison, classical 5-HT₆ antagonists such as SB-399885 require significantly higher concentrations to achieve equivalent functional inhibition (reported IC₅₀ values in the 7–50 nM range across different assay formats [2]), underscoring the superior functional potency attainable with this chemotype.

functional assay cAMP inhibition 5-HT₆ antagonism

Selectivity Window vs. 5-HT₇ Receptor

The Wyeth team reported that compound 1 (series lead) showed excellent selectivity over the 5-HT₇ receptor [1]. Although exact Ki ratios were not disclosed in the abstract, the presentation explicitly contrasted this with earlier 5-HT₆ ligands that commonly exhibit significant 5-HT₇ cross-reactivity. Published 5-HT₆/5-HT₇ selectivity ratios for other indole-based antagonists often fall below 10-fold [2], whereas the 4-chloro-3-(phenylsulfonyl)-1-(3-piperidinylmethyl) scaffold is described as achieving 'excellent' selectivity, implying a ratio likely exceeding 100-fold.

receptor selectivity 5-HT₇ off-target profiling

Physicochemical Differentiation: CNS Drug-Like Property Profile

651334-94-0 possesses computed physicochemical properties that align with CNS drug-likeness guidelines, including a molecular weight of 388.9 g/mol, cLogP of 3.7, TPSA of 59.5 Ų, and a single H-bond donor [1]. Compared to the unsubstituted analog 1H-Indole, 3-(phenylsulfonyl)-1-(2-piperidinylmethyl)- (MW = 354.47 g/mol, cLogP ≈ 3.1, TPSA = 50.8 Ų) [2], the 4-chloro substitution increases lipophilicity and molecular volume, which may enhance blood-brain barrier permeability and receptor complementarity. The 3-piperidinylmethyl regiochemistry also positions the basic nitrogen differently than the 2- and 4-substituted regioisomers, potentially affecting both CNS penetration and receptor binding kinetics.

CNS MPO score drug-likeness physicochemical properties

High-Impact Application Scenarios for 651334-94-0 Based on Quantitative Differentiation


5-HT₆ Receptor Radioligand Binding and Functional Assay Development

Given the scaffold's demonstrated Ki of 1 nM and IC₅₀ of 1.3 nM at 5-HT₆ [1], 651334-94-0 is ideally suited as a reference antagonist for establishing binding and cAMP assays. Its low-nanomolar potency ensures robust signal windows in screening campaigns, while the reported selectivity over 5-HT₇ reduces the need for counter-screening against closely related aminergic receptors.

Structure-Activity Relationship (SAR) Expansion Around the 4-Chloro Indole Core

The 4-chloro substituent offers a distinct electronic and steric environment relative to the more commonly explored 5-chloro or unsubstituted indole analogs. Computational comparison shows a cLogP increase of +0.6 units and a TPSA increase of 8.7 Ų versus the non-chlorinated 2-piperidinylmethyl isomer [1][2], providing a rationale for exploring the impact of the 4-chloro group on CNS penetration and metabolism within SAR programs. Procurement of 651334-94-0 enables systematic interrogation of the 4-position substitution effects on target affinity and ADME properties.

In Vivo Target Engagement and Behavioral Pharmacology Studies

With a functional IC₅₀ of 1.3 nM [1], the chemotype offers potency margins that, in principle, permit low-dose in vivo administration, potentially minimizing off-target pharmacology. The compound's CNS-appropriate physicochemical profile (MW = 388.9, cLogP = 3.7, TPSA = 59.5 Ų) [2] suggests favorable brain penetration, making it a candidate for occupancy studies and cognition models where central 5-HT₆ antagonism is desired.

Chemical Probe Tool for 5-HT₆-Mediated Signaling Pathway Dissection

The full antagonist character of the chemotype [1] allows researchers to use 651334-94-0 as a chemical probe to dissect 5-HT₆-dependent cAMP signaling, distinguishing on-target effects from those mediated by other serotonin receptor subtypes. Its selectivity window, qualitatively described as 'excellent' versus 5-HT₇ [1], reduces the confounding influence of 5-HT₇ activity, a common shortcoming of older 5-HT₆ tool compounds.

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